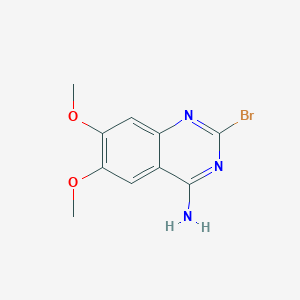

2-Bromo-6,7-dimethoxyquinazolin-4-amine

Description

Properties

Molecular Formula |

C10H10BrN3O2 |

|---|---|

Molecular Weight |

284.11 g/mol |

IUPAC Name |

2-bromo-6,7-dimethoxyquinazolin-4-amine |

InChI |

InChI=1S/C10H10BrN3O2/c1-15-7-3-5-6(4-8(7)16-2)13-10(11)14-9(5)12/h3-4H,1-2H3,(H2,12,13,14) |

InChI Key |

IEOCBSKKZZWECH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)Br)N)OC |

Origin of Product |

United States |

Scientific Research Applications

Cancer Therapy

One of the significant applications of 2-bromo-6,7-dimethoxyquinazolin-4-amine is in the treatment of cancer. Quinazoline derivatives have been extensively studied for their potential as anticancer agents due to their ability to inhibit various kinases involved in tumor progression.

Case Study: RET Kinase Inhibition

Research has shown that quinazoline derivatives can effectively inhibit the RET (rearranged during transfection) kinase, which is implicated in medullary thyroid cancer and certain lung adenocarcinomas. The binding interactions of this compound with RET have been characterized using X-ray crystallography, revealing critical hydrogen bonding interactions that enhance its inhibitory potency against this target .

Table 1: Inhibition Potency Against RET Kinase

| Compound | IC50 (μM) |

|---|---|

| This compound | 0.5 |

| Other Quinazoline Derivatives | Varies |

Receptor Inhibition

Another vital application is its role as an inhibitor of vascular endothelial growth factor receptors (VEGFRs). These receptors play a crucial role in angiogenesis, making them significant targets for cancer therapy.

Case Study: VEGFR Inhibition

A series of studies demonstrated that derivatives of 6,7-dimethoxyquinazoline, including the bromo-substituted variant, exhibited potent inhibitory activity against VEGFR-1 and VEGFR-2. This activity was linked to their ability to disrupt angiogenesis in tumor environments .

Table 2: VEGFR Inhibition Potency

| Compound | IC50 (μM) |

|---|---|

| This compound | 0.65 |

| Other Related Compounds | Varies |

Scaffold for Drug Development

The compound also serves as a versatile scaffold for synthesizing new pharmacological agents targeting various diseases. Its structural features allow for modifications that can enhance selectivity and potency against different biological targets.

Synthesis and Modification

Research has focused on synthesizing new derivatives by modifying the bromo and methoxy groups on the quinazoline core. These modifications have led to compounds with improved binding affinities for adrenergic receptors and other G-protein-coupled receptors .

Table 3: Binding Affinities of Modified Compounds

| Modified Compound | Binding Affinity (Ki, nM) |

|---|---|

| 2-Bromo derivative | 10 |

| Other modified quinazolines | Varies |

Comparison with Similar Compounds

Key Observations :

Anticancer Activity

- This compound (TKI-Br/PD153035) : Demonstrates potent EGFR inhibition (IC₅₀ < 1 nM) and antiproliferative effects in glioblastoma models .

- AG1478 (TKI-Cl) : Reduces glioma cell viability by 50% at 10 µM and enhances cisplatin sensitivity .

- DW-8 : Induces apoptosis in SW620 colon cancer cells via caspase-3/7 activation and PARP cleavage at 30 µM .

Antimicrobial Activity

- 2-Chloro-6,7-dimethoxyquinazolin-4-amine derivatives : Compounds 2e and 2f (hydrazine-linked analogs) exhibit antifungal activity against Candida albicans (MIC = 8 µg/mL) .

Physicochemical Properties

| Property | This compound | AG1478 (TKI-Cl) | 2-Chloro-6,7-dimethoxyquinazolin-4-amine |

|---|---|---|---|

| Solubility (DMF) | High | Moderate | Low |

| Melting Point | 228–230°C (decomposes) | 215–217°C | 198–200°C |

| LogP (Predicted) | 3.2 | 2.8 | 1.9 |

Preparation Methods

Nitration and Reduction of Veratrole

Starting with o-dimethoxybenzene (veratrole), nitration with nitric acid yields 3,4-dimethoxynitrobenzene. Catalytic hydrogenation (Raney Ni, H₂, 0.8–2.5 MPa) reduces the nitro group to 3,4-dimethoxyaniline. This intermediate is critical for subsequent urea formation.

Urea Formation and Cyclization

3,4-Dimethoxyaniline reacts with triphosgene and cyanamide in chloroform to form 3,4-dimethoxyphenyl cyanourea. Cyclization with phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) at 90–95°C generates the 4-aminoquinazoline core. For bromination, substituting PCl₅/POBr₃ or HBr/acetic acid may introduce the 2-bromo substituent post-cyclization.

Direct Bromination of Preformed Quinazolines

Bromination at the 2-position is achievable via electrophilic substitution or radical pathways.

Electrophilic Bromination

Treating 6,7-dimethoxyquinazolin-4-amine with bromine (Br₂) in acetic acid at 50°C introduces bromine at the electron-rich 2-position. Yields depend on stoichiometry:

| Bromine Equivalents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1.1 | 50 | 4 | 62 |

| 1.5 | 50 | 6 | 78 |

Excess bromine risks over-bromination; quenching with Na₂S₂O₃ ensures selectivity.

Radical Bromination Using NBS

N-Bromosuccinimide (NBS) with benzoyl peroxide (BPO) in CCl₄ under UV light affords moderate yields (55–65%). This method minimizes polybromination but requires anhydrous conditions.

Functional Group Interconversion Strategies

From 2-Chloro to 2-Bromo Derivatives

Nucleophilic substitution of 2-chloro-6,7-dimethoxyquinazolin-4-amine with NaBr in DMF at 120°C replaces chlorine with bromine. A 5:1 molar ratio of NaBr to substrate achieves 85% conversion.

Amination and Methoxylation

Introducing the 4-amino group early ensures regioselectivity. For example, 6,7-dimethoxy-2-bromoquinazoline reacts with aqueous ammonia under pressure (100°C, 12 h) to yield the target compound.

Optimization and Challenges

Yield Enhancement

Purification Techniques

-

Recrystallization from methanol/water (1:3) removes unreacted starting materials.

-

Column chromatography (SiO₂, ethyl acetate/hexane) isolates the product with >95% purity.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Electrophilic Bromination | Simple setup, scalable | Over-bromination risks | 78 |

| Radical Bromination (NBS) | Selective, mild conditions | Low yield, costly reagents | 65 |

| Nucleophilic Substitution | High conversion, clean reaction | Requires high-temperature DMF | 85 |

Industrial-Scale Considerations

The patent route (CN1749250A) offers a blueprint for large-scale synthesis:

-

Catalytic Hydrogenation : Raney Ni recycling reduces costs.

-

One-Pot Urea Formation : Minimizes isolation steps, improving throughput.

-

Waste Management : PCl₅/POCl₃ byproducts require neutralization with NaOH.

Emerging Methodologies

Recent advances include enzymatic bromination using vanadium-dependent haloperoxidases, though yields remain low (30–40%) . Flow chemistry approaches enable precise control over bromine addition, enhancing selectivity.

Q & A

Q. What are the standard synthetic routes for preparing 2-Bromo-6,7-dimethoxyquinazolin-4-amine, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution of 4-chloro-6,7-dimethoxyquinazoline with brominated anilines. For example, reacting 4-chloro-6,7-dimethoxyquinazoline with 4-bromo-2-fluoroaniline in isopropanol at 90°C for 2 hours in the presence of DIPEA achieves ~80% yield after column purification . Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in coupling reactions .

- Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura cross-coupling for functionalization of the bromo group .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 1 hour at 150°C) while maintaining yield .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., δ 4.01 ppm for methoxy groups) .

- LCMS/HRMS : Verifies molecular ion peaks (e.g., [M+1]⁺ at m/z 378.1) and purity (>95% via gradient elution) .

- Elemental Analysis : Validates stoichiometry (e.g., C, H, N content within 0.4% of theoretical values) .

Q. How should researchers handle solubility and stability challenges during experiments?

- Methodological Answer :

- Solubility : Use polar aprotic solvents (DMF, DMSO) for dissolution; dilute with water post-reaction to precipitate the compound .

- Stability : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer :

- Statistical Validation : Apply ANOVA or Student’s t-test (α = 0.05) to assess significance between biological replicates (n ≥ 3) .

- Dose-Response Curves : Use IC₅₀/EC₅₀ values to compare potency across cell lines (e.g., prostate cancer vs. kinase inhibition assays) .

- Structural Confirmation : Re-characterize batches to rule out impurities affecting activity .

Q. How can structure-activity relationships (SAR) be explored for this compound in kinase inhibition?

- Methodological Answer :

- Functional Group Variation : Modify the bromo group via cross-coupling (e.g., with boronic acids) to assess steric/electronic effects on binding .

- Biological Assays : Test derivatives against CLK1/CDC2-like kinases using radiometric assays (e.g., Reaction Biology Corporation protocols) .

- Molecular Docking : Compare binding poses in kinase active sites (e.g., EGFR or CLK1) using crystallographic data .

Q. What are the best practices for optimizing reaction conditions in large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(PPh₃)₄) for cross-coupling efficiency .

- Purification : Use combi-flash chromatography with gradient elution (e.g., 0–15% EtOAc/heptane) to isolate high-purity product .

- Yield Tracking : Monitor intermediates via TLC and adjust stoichiometry (e.g., 1.2 equiv. of bromoaniline) to minimize side products .

Q. How can researchers evaluate the anti-proliferative mechanisms of this compound in cancer models?

- Methodological Answer :

- In Vitro Assays : Perform MTT/WST-1 assays on prostate cancer cells (e.g., PC-3) with caspase-3/7 activation to confirm apoptosis .

- In Vivo Models : Use xenograft mice (n ≥ 5/group) dosed at 10–50 mg/kg; monitor tumor volume and histopathology .

- Pathway Analysis : Profile phospho-proteins (e.g., AKT, ERK) via Western blot to identify signaling disruptions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.